NIDA-41020
NIDA-41020
NIDA-41020 is a CB1 cannabinoid receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
502486-89-7
VCID:
VC0537186
InChI:
InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30)
SMILES:
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC
Molecular Formula:
C23H24Cl2N4O2
Molecular Weight:
459.4 g/mol
NIDA-41020
CAS No.: 502486-89-7
Inhibitors
VCID: VC0537186
Molecular Formula: C23H24Cl2N4O2
Molecular Weight: 459.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 502486-89-7 |
---|---|
Product Name | NIDA-41020 |
Molecular Formula | C23H24Cl2N4O2 |
Molecular Weight | 459.4 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C23H24Cl2N4O2/c1-15-21(23(30)27-28-12-4-3-5-13-28)26-29(20-11-8-17(24)14-19(20)25)22(15)16-6-9-18(31-2)10-7-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,27,30) |
Standard InChIKey | KWDBQJRWPWTGPF-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Canonical SMILES | CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Appearance | Solid powder |
Description | NIDA-41020 is a CB1 cannabinoid receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide SR 149080 SR-149080 SR149080 |
Reference | 1: Citraro R, Russo E, Leo A, Russo R, Avagliano C, Navarra M, Calignano A, De Sarro G. Pharmacokinetic-pharmacodynamic influence of N-palmitoylethanolamine, arachidonyl-2'-chloroethylamide and WIN 55,212-2 on the anticonvulsant activity of antiepileptic drugs against audiogenic seizures in DBA/2 mice. Eur J Pharmacol. 2016 Nov 15;791:523-534. doi: 10.1016/j.ejphar.2016.09.029. Epub 2016 Sep 20. PubMed PMID: 27663280. 2: Venhuis BJ, Vredenbregt MV, Kaun N, Maurin JK, Fijałek Z, de Kaste D. The identification of rimonabant polymorphs, sibutramine and analogues of both in counterfeit Acomplia bought on the internet. J Pharm Biomed Anal. 2011 Jan 5;54(1):21-6. doi: 10.1016/j.jpba.2010.07.043. Epub 2010 Aug 6. PubMed PMID: 20828968. 3: Miller DK, Rodvelt KR, Constales C, Putnam WC. Analogs of SR-141716A (Rimonabant) alter d-amphetamine-evoked [3H] dopamine overflow from preloaded striatal slices and amphetamine-induced hyperactivity. Life Sci. 2007 Jun 13;81(1):63-71. Epub 2007 May 1. PubMed PMID: 17532007. |
PubChem Compound | 11037861 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume